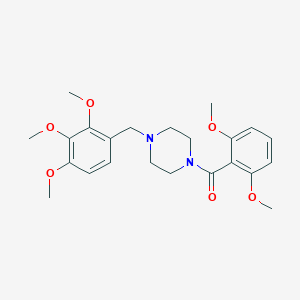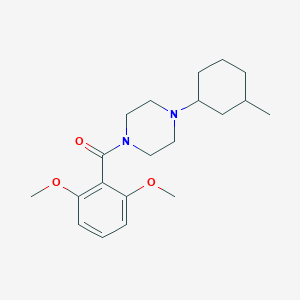![molecular formula C22H28FN3 B247601 1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine, commonly known as FPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPP belongs to the class of piperazine derivatives and has been found to exhibit a broad range of biological activities.
作用機序
The mechanism of action of FPP involves its interaction with various biological targets such as serotonin receptors, dopamine receptors, and adrenergic receptors. FPP acts as a potent antagonist of these receptors and modulates their activity. The exact mechanism of action of FPP is not fully understood, but it is believed to involve the modulation of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
FPP has been found to exhibit significant biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine. FPP has also been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic properties. In addition, FPP has been shown to exhibit a low affinity for various receptors such as histamine and muscarinic receptors, which reduces the potential for unwanted side effects.
実験室実験の利点と制限
FPP has several advantages for lab experiments. It exhibits a broad range of biological activities and has been found to be effective against various biological targets. FPP has also been found to exhibit a low affinity for various receptors, which reduces the potential for unwanted side effects. However, FPP has some limitations for lab experiments. It is a relatively new compound and its safety profile has not been fully established. Further studies are needed to determine the long-term safety of FPP and its potential for drug interactions.
将来の方向性
There are several future directions for the study of FPP. One potential direction is the development of FPP derivatives with improved efficacy and safety profiles. Another potential direction is the study of FPP in combination with other drugs for the treatment of various neurological disorders. Further studies are also needed to determine the long-term safety of FPP and its potential for drug interactions. In addition, the development of new methods for the synthesis of FPP and its derivatives could lead to the discovery of new compounds with improved biological activities.
合成法
The synthesis of FPP involves the reaction of 1-(3-Fluorobenzyl)piperidin-4-amine with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a high yield of pure FPP. The chemical structure of FPP is confirmed using various spectroscopic techniques such as NMR, IR, and MS.
科学的研究の応用
FPP has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant activity against various biological targets such as serotonin receptors, dopamine receptors, and adrenergic receptors. FPP has also been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic properties. Due to its broad range of biological activities, FPP has been studied for its potential applications in the treatment of various neurological disorders such as schizophrenia, depression, anxiety, and chronic pain.
特性
分子式 |
C22H28FN3 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC名 |
1-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C22H28FN3/c23-20-6-4-5-19(17-20)18-24-11-9-22(10-12-24)26-15-13-25(14-16-26)21-7-2-1-3-8-21/h1-8,17,22H,9-16,18H2 |
InChIキー |
LBKHDUOMTXIYGA-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)F |
正規SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Chlorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247518.png)


![1-(2,5-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247525.png)





![1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247532.png)
![1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-(2-naphthalenyloxy)ethanone](/img/structure/B247535.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247536.png)
![1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B247539.png)

